molecular formula C12H16O5 B15315398 methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate CAS No. 300840-19-1

methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B15315398
CAS No.: 300840-19-1
M. Wt: 240.25 g/mol
InChI Key: PVDNNFIGSAHRGG-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a hydroxy group (-OH) and an ester functional group (-COOCH3) attached to a propanoate backbone, with a 2,3-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2,3-dimethoxyphenyl)-3-oxopropanoate.

    Reduction: 3-(2,3-dimethoxyphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methoxyphenyl)-3-hydroxypropanoate: Similar structure but with a single methoxy group on the phenyl ring.

    Methyl 3-(2,4-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure with methoxy groups at different positions on the phenyl ring.

    Methyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure with methoxy groups at adjacent positions on the phenyl ring.

Uniqueness

Methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

300840-19-1

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H16O5/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2/h4-6,9,13H,7H2,1-3H3

InChI Key

PVDNNFIGSAHRGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC(=O)OC)O

Origin of Product

United States

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